1,4-dimethoxypyrido[3,4-d]pyridazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-dimethoxypyrido[3,4-d]pyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-13-8-6-3-4-10-5-7(6)9(14-2)12-11-8/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGZWKRKPUWRNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C2=C1C=CN=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70481241 | |
| Record name | Pyrido[3,4-d]pyridazine, 1,4-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70481241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25466-14-2 | |
| Record name | Pyrido[3,4-d]pyridazine, 1,4-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70481241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation of 1,4 Dimethoxypyrido 3,4 D Pyridazine
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) on the 1,4-dimethoxypyrido[3,4-d]pyridazine nucleus is a complex process due to the competing electronic effects within the molecule. The pyridine (B92270) ring is the more likely site for such reactions, as the pyridazine (B1198779) ring is heavily deactivated by its two nitrogen atoms.
Regioselectivity and Reaction Conditions
While specific experimental data on the electrophilic substitution of this compound is not extensively documented, the regioselectivity of such reactions can be predicted based on the electronic properties of the pyridine ring. The pyridine nitrogen is a deactivating group, directing electrophilic attack to the meta-position (C-6 and C-8). However, the annulation of the pyridazine ring and the presence of the methoxy (B1213986) groups will influence the electron density distribution.
The positions on the pyridine ring (C-5, C-6, C-7, and C-8) are the probable sites for electrophilic attack. The nitrogen atom in the pyridine ring deactivates the ortho (C-8) and para (C-6) positions towards electrophiles. Therefore, electrophilic substitution is most likely to occur at the C-5 or C-7 positions, which are meta to the pyridine nitrogen. The precise outcome would depend on the specific electrophile and reaction conditions, which would likely need to be harsh to overcome the inherent deactivation of the pyridine ring. quora.com
Influence of Methoxy Groups on Reactivity
In analogous systems like 2-methoxypyridine, the methoxy group strongly activates the ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions. While the C-1 and C-4 methoxy groups are on the pyridazine ring, their electronic influence extends to the fused pyridine ring, potentially enhancing the reactivity at the C-5 and C-8 positions. The nitration of 3,5-dimethoxypyridine, for instance, occurs at the 2-position, demonstrating the powerful directing effect of methoxy groups even in a deactivated ring. rsc.org
Nucleophilic Substitution Reactions
The electron-deficient character of the pyrido[3,4-d]pyridazine (B3350088) system makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is further enhanced by the pyridazine moiety.
Reactivity at Methoxy-Substituted Positions
The carbon atoms at the C-1 and C-4 positions are the primary sites for nucleophilic attack. These positions are part of the electron-poor pyridazine ring and are further activated towards nucleophilic substitution by the adjacent nitrogen atoms. The methoxy groups themselves are reasonably good leaving groups, especially when the aromatic system is highly activated towards nucleophilic attack.
In similar electron-deficient heterocyclic systems, such as chloropyridazines and chloropyrimidines, nucleophilic displacement of leaving groups is a common and efficient reaction. youtube.com It is anticipated that this compound would exhibit similar reactivity, with nucleophiles readily attacking the C-1 and C-4 positions.
Displacement of Methoxy Groups by Other Nucleophiles
A variety of nucleophiles are expected to displace the methoxy groups at the C-1 and C-4 positions. These reactions would proceed under relatively mild conditions due to the activated nature of the substrate. Common nucleophiles that could effectively displace the methoxy groups include amines, thiols, and alkoxides, leading to a diverse range of substituted pyrido[3,tuna-d]pyridazines.
For instance, the reaction with amines would yield amino-substituted derivatives, while reaction with thiols would produce thioethers. The sequential displacement of the two methoxy groups could also be possible by controlling the stoichiometry of the nucleophile, allowing for the synthesis of unsymmetrically substituted products. The reactivity of related chloro-substituted pyridopyridazines with various nucleophiles supports this predicted reactivity.
| Nucleophile | Expected Product at C1/C4 |
| Ammonia (B1221849) | 1-Amino-4-methoxypyrido[3,4-d]pyridazine |
| Primary Amines (R-NH2) | 1-(Alkyl/Aryl)amino-4-methoxypyrido[3,4-d]pyridazine |
| Secondary Amines (R2NH) | 1-(Dialkyl/Diaryl)amino-4-methoxypyrido[3,4-d]pyridazine |
| Hydrazine (B178648) | 1-Hydrazino-4-methoxypyrido[3,4-d]pyridazine |
| Sodium Thiolate (NaSR) | 1-(Alkyl/Aryl)thio-4-methoxypyrido[3,4-d]pyridazine |
| Sodium Alkoxide (NaOR) | 1-Alkoxy-4-methoxypyrido[3,4-d]pyridazine (transetherification) |
Mechanism of Nucleophilic Attack
The mechanism of nucleophilic substitution at the C-1 and C-4 positions is expected to follow the well-established SNAr pathway. This two-step mechanism involves the initial addition of the nucleophile to the carbon atom bearing the methoxy group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is effectively delocalized over the electron-deficient pyrido[3,4-d]pyridazine ring system, particularly onto the electronegative nitrogen atoms. libretexts.org
Oxidation and Reduction Chemistry
The nitrogen atoms in the pyridazine and pyridine rings are susceptible to oxidation, leading to the formation of N-oxides. This transformation can alter the electronic properties of the heterocycle, often activating it for subsequent reactions. scripps.eduwikipedia.org In pyridazine systems, oxidation can be chemoselective. scripps.edu The formation of pyridazine N-oxides can be achieved using various oxidizing agents, such as peroxy acids. wikipedia.org For instance, 3,5-dimethoxy-4,6-dinitropyridazine has been successfully oxidized to its corresponding 1-oxide, demonstrating that N-oxidation is a viable transformation on a substituted pyridazine core. d-nb.info
While direct oxidation studies on this compound are not extensively documented, the general reactivity of pyridazines suggests that selective N-oxidation is feasible. The oxidation of pyridazine itself can yield the mono-N-oxide or the N,N-dioxide, depending on the reaction conditions. researchgate.net The complex of hypofluorous acid with acetonitrile (B52724) (HOF·CH3CN) has been shown to be a particularly effective reagent for the formation of N,N-dioxopyridazine. researchgate.net The resulting N-oxides are valuable intermediates; for example, pyridazine N-oxides can serve as photoactivatable precursors for reactive oxygen species. nih.gov
Table 1: Examples of N-Oxidation Reactions on Pyridazine Scaffolds
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| Pyridazine | HOF·CH3CN | N,N-Dioxopyridazine | researchgate.net |
| 3,5-Dimethoxy-4,6-dinitropyridazine | Not specified | 3,5-Dimethoxy-4,6-dinitropyridazine-1-oxide | d-nb.info |
The reduction of the pyrido[3,4-d]pyridazine system can proceed through various pathways, involving the hydrogenation of either the pyridine or the pyridazine ring. The specific outcome depends on the catalyst and reaction conditions employed. Generally, the hydrogenation of nitrogen-containing heterocycles like pyridine proceeds in a stepwise manner to yield piperidine. scholaris.ca
In related systems, the reduction of dinitro-bipyridyls with reagents like sodium sulfide (B99878) has been shown to lead to the formation of bispyridopyridazine structures. mdpi.com Catalytic hydrogenation, for example with Pd/C, is also a common method for reducing nitrogen-containing heterocycles. mdpi.com The reduction of pyrimidines, which share the diazine feature with pyridazines, can also provide insight into the potential reactivity of the pyridazine portion of the molecule. researchgate.net The choice of reducing agent is crucial; for instance, sodium borohydride (B1222165) (NaBH4) is a widely used reagent for reducing carbonyls to alcohols, a key functional group interconversion. fiveable.me
Cycloaddition and Pericyclic Reactions
The pyrido[3,4-d]pyridazine system, being an electron-deficient azadiene, is an excellent substrate for inverse-electron-demand Diels-Alder reactions. arkat-usa.org These reactions are a type of pericyclic reaction, which proceeds through a concerted, cyclic transition state. msu.eduwikipedia.orglibretexts.orglibretexts.org
Specifically, the unsubstituted pyrido[3,4-d]pyridazine has been shown to react with electron-rich dienophiles like enamines. arkat-usa.org This [4+2] cycloaddition typically occurs by heating the heterocyclic compound with an excess of the enamine in a solvent such as 1,4-dioxane. arkat-usa.org The reaction leads to the formation of isoquinoline (B145761) derivatives after the elimination of a nitrogen-containing fragment from the initial cycloadduct. arkat-usa.org The regiochemistry of this cycloaddition has been studied, indicating a preferential reaction pathway. arkat-usa.org Intramolecular versions of this reaction have also been explored in related pyridazine systems, providing access to various fused heterocycles. mdpi.com
The general classes of pericyclic reactions include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. msu.edulibretexts.orglibretexts.org These reactions are highly stereospecific and are influenced by thermal or photochemical conditions. libretexts.org
Table 2: Examples of Cycloaddition Reactions with Pyridazine Systems
| Diene | Dienophile | Product Type | Reaction Type | Reference |
|---|---|---|---|---|
| Pyrido[3,4-d]pyridazine | 1-Pyrrolidino-1-cyclopentene | Isoquinoline derivative | Inverse-electron-demand Diels-Alder | arkat-usa.org |
| 1,2-Diaza-1,3-dienes | Alkoxyallenes | 1,4,5,6-Tetrahydropyridazines | [4+2] Cycloaddition | researchgate.net |
Functional Group Interconversions on the Pyrido[3,4-d]pyridazine Core
Halogenated pyrido[3,4-d]pyridazines are versatile intermediates for further functionalization. The presence of a halogen atom, such as chlorine or bromine, provides a handle for introducing a variety of substituents through nucleophilic substitution or cross-coupling reactions.
For instance, a 3-chloro-6,8-dibromopyridopyridazine derivative has been synthesized and subjected to a series of transformations. researchgate.net These included sequential nucleophilic substitutions at the 3 and 8 positions with nitrogen nucleophiles, followed by a Suzuki arylation at the remaining 6-bromo position. researchgate.net This highlights the differential reactivity of the halogen atoms on the fused ring system, allowing for controlled and selective derivatization. Similarly, the chlorination of pyridazino[3,4-c]quinolin-4-one with phosphorus pentachloride yields the corresponding chloro derivative, which can then be converted to other derivatives via nucleophilic substitution. mdpi.com
The introduction of new carbon-carbon bonds is a fundamental strategy for elaborating the core structure of this compound. One of the most powerful methods for achieving this is through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki reaction. As mentioned, the Suzuki arylation of a 6-bromo-pyridopyridazine derivative has been successfully employed to introduce an aryl group at that position. researchgate.net
Other synthetic strategies leading to the formation of the pyridopyridazine (B8481360) ring system itself inherently involve the creation of carbon-carbon bonds. For example, the Japp-Klingemann approach has been used to synthesize substituted pyridopyridazinones. mdpi.com Furthermore, condensation reactions of methyl groups on a pyridazine ring with reagents like dimethylformamide dimethylacetal (DMFDMA) lead to enamine intermediates, which can be cyclized to form the fused pyridine ring, a process that involves C-C bond formation. mdpi.com While these are often used in the de novo synthesis of the ring system, similar principles can be applied for post-synthesis modification in some cases.
Modifications at Bridgehead Positions
The bridgehead nitrogen atoms in the pyrido[3,4-d]pyridazine ring system are key sites for chemical modification. Their reactivity is influenced by the electron-donating nature of the methoxy groups at the 1 and 4 positions, which increases the electron density of the heterocyclic core. This enhanced nucleophilicity makes the bridgehead nitrogens susceptible to electrophilic attack, leading to the formation of quaternary salts and N-oxides.
N-Alkylation and N-Acylation
The quaternization of the bridgehead nitrogen atoms is a fundamental transformation. While specific studies on the N-alkylation of this compound are not extensively detailed in publicly available literature, the general reactivity of related pyridazine and pyrido[3,4-c]pyridazine (B3354903) systems provides valuable insights. For instance, studies on triazaphenanthrenes, which contain a similar fused heterocyclic core, have investigated the site of quaternization with methyl iodide. dntb.gov.ua In analogous systems, N-alkylation is a common reaction, and it is anticipated that this compound would react with alkyl halides to form the corresponding N-alkylated pyridopyridazinium salts. The reaction would likely proceed by nucleophilic attack of a bridgehead nitrogen on the electrophilic carbon of the alkyl halide.
The specific site of initial alkylation (at N-2 or N-3) would be influenced by steric and electronic factors. The electron-donating methoxy groups would enhance the nucleophilicity of both bridgehead nitrogens. Computational studies and detailed spectroscopic analysis of the products would be necessary to definitively determine the regioselectivity of this transformation.
| Reagent | Product Type | Potential Reaction Conditions |
| Alkyl Halide (e.g., CH₃I) | N-Alkyl-1,4-dimethoxypyrido[3,4-d]pyridazinium Halide | Inert solvent (e.g., DMF, Acetonitrile), Room temperature or gentle heating |
| Acyl Halide (e.g., Acetyl Chloride) | N-Acyl-1,4-dimethoxypyrido[3,4-d]pyridazinium Halide | Anhydrous conditions, Inert solvent |
This table presents potential reactions based on the general reactivity of related heterocyclic systems.
N-Oxidation
The oxidation of the bridgehead nitrogen atoms to form N-oxides is another important transformation that can significantly alter the chemical and biological properties of the molecule. The oxidation of pyridazine derivatives to their corresponding N,N-dioxides has been reported, often requiring strong oxidizing agents like hydrogen peroxide in acidic media or peroxyacids. researchgate.net For instance, the oxidation of 3-methoxypyridazine (B101933) 1-oxide has been studied, confirming the position of the oxygen atom. researchgate.net
The presence of the electron-donating methoxy groups in this compound would likely facilitate N-oxidation. The reaction with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide would be expected to yield the corresponding mono-N-oxide or di-N-oxide, depending on the stoichiometry and reaction conditions. The initial site of oxidation would again depend on the relative nucleophilicity of the two bridgehead nitrogen atoms. The introduction of an N-oxide functionality can open up further avenues for derivatization, as N-oxides can undergo various rearrangements and deoxygenation reactions.
| Oxidizing Agent | Product Type | Potential Reaction Conditions |
| m-Chloroperoxybenzoic acid (m-CPBA) | This compound N-oxide | Chlorinated solvent (e.g., CH₂Cl₂), 0°C to room temperature |
| Hydrogen Peroxide/Acetic Acid | This compound N-oxide | Acetic acid as solvent, Elevated temperature |
This table outlines potential oxidation reactions based on established methods for related nitrogen heterocycles.
Structure Reactivity and Structure Property Relationships of 1,4 Dimethoxypyrido 3,4 D Pyridazine Analogs
Conformational Analysis and Tautomerism
Tautomerism is a critical concept in understanding the chemical behavior of heterocyclic compounds. For pyridopyridazine (B8481360) analogs, particularly those with hydroxyl or amino substituents, different tautomeric forms can exist. For example, hydroxy-pyridopyridazines can exist in equilibrium with their pyridazinone forms. researchgate.net Studies on related systems show that the oxo-form is often the more stable and predominant tautomeric species. researchgate.nettandfonline.com In the case of 1,4-dimethoxypyrido[3,4-d]pyridazine, the methoxy (B1213986) groups at the 1 and 4 positions effectively "lock" the structure, preventing the common keto-enol or imine-enamine tautomerism that would be possible with hydroxyl or amino groups, respectively.
However, protonation can lead to different tautomeric cations. Computational studies on similar heterocyclic systems, like aminopyridines, have been used to determine the relative stabilities of various tautomers. nih.gov For instance, DFT calculations can predict the most stable tautomer by comparing their relative energies. nih.gov The canonical amino form of 2-amino-4-methylpyridine, for example, is calculated to be significantly more stable than its imino tautomers. nih.gov
Electronic Effects of Substituents on Aromaticity and Reactivity
The reactivity and aromatic character of the pyrido[3,4-d]pyridazine (B3350088) ring system are heavily influenced by its substituents. Substituents exert their influence through a combination of inductive and resonance effects. ncert.nic.innih.gov
Inductive Effects : This effect is transmitted through sigma bonds and is related to the electronegativity of the atoms. Most substituents containing nitrogen, oxygen, or halogens are inductively electron-withdrawing compared to hydrogen. nih.gov
Resonance Effects : This effect involves the delocalization of pi-electrons between the substituent and the aromatic ring. Substituents with lone pairs, such as methoxy (–OCH₃) or amino (–NH₂) groups, can donate electron density to the ring. ncert.nic.in Conversely, groups with pi bonds to an electronegative atom, like nitro (–NO₂) or carbonyl (–C=O), withdraw electrons by resonance. ncert.nic.inrsc.org
The table below illustrates the general electronic effects of common substituents.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Aromatic Ring |
| -OCH₃ | Withdrawing | Donating | Activating |
| -NO₂ | Withdrawing | Withdrawing | Deactivating |
| -Cl | Withdrawing | Donating | Deactivating |
| -CH₃ | Donating | N/A (Hyperconjugation) | Activating |
| -C(O)R | Withdrawing | Withdrawing | Deactivating |
Steric Hindrance and its Impact on Reaction Pathways
Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede a chemical reaction. nih.gov In substitution reactions, bulky substituents near a reaction center can block the approach of a nucleophile, slowing down or preventing the reaction. nih.govimperial.ac.uk This principle is critical in predicting the reaction pathways for substituted pyridopyridazine analogs.
For this compound, the methoxy groups at positions 1 and 4 are significant sources of steric bulk. Their presence can:
Hinder Nucleophilic Substitution : In reactions where a nucleophile attacks the ring, the methoxy groups can physically block access to adjacent carbon atoms. This is particularly relevant for SNAr (Nucleophilic Aromatic Substitution) reactions, which typically require attack at an electron-deficient carbon.
Direct Regioselectivity : Steric hindrance can direct incoming reagents to less crowded positions on the molecule. For example, if an electrophilic substitution were to occur, the steric bulk of the methoxy groups might favor substitution at a more accessible position on the pyridine (B92270) ring, even if electronic factors favor a position closer to the methoxy groups.
Influence Reaction Rates : As the size of substituents on the electrophilic molecule increases, the activation energy for both substitution and elimination reactions tends to increase due to greater steric clashing in the transition state. chemrevlett.com Therefore, analogs of this compound with larger groups would be expected to react more slowly than those with smaller, less hindering groups.
The competition between bimolecular substitution (Sₙ2) and elimination (E2) reactions is a classic example where steric hindrance plays a governing role. chemrevlett.com While not directly applicable to the aromatic core, reactions on alkyl chains attached as substituents would be heavily influenced by the proximity of the bulky fused ring system.
Computational Chemistry Approaches for Understanding Reactivity
Computational chemistry provides powerful tools for investigating the structure and reactivity of molecules like this compound at an atomic level. These methods complement experimental findings and can predict properties before a molecule is synthesized.
Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure of molecules. researchgate.net It is particularly valuable for rationalizing and predicting chemical reactivity. researchgate.net For pyridopyridazine analogs, DFT can be used to:
Determine Electronic Properties : Key parameters like the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO) can be calculated. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. chemrxiv.org
Map Electrostatic Potential (ESP) : ESP maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which are the likely points of attack for reagents.
Model Reaction Mechanisms : DFT can be used to calculate the energies of reactants, products, intermediates, and, crucially, transition states. By mapping the energy changes along a reaction coordinate, a detailed reaction mechanism can be proposed. For example, DFT has been used to model the Suzuki-Miyaura coupling reactions of pyridazinone derivatives, providing mechanisms to explain observed product regioselectivity.
Calculate Transition State Barriers : The energy difference between the reactants and the transition state is the activation barrier (ΔE‡). nih.gov Calculating this barrier helps predict the feasibility and rate of a reaction. For instance, the barrier for proton transfer in tautomerism has been calculated for aminopyridines using DFT. nih.gov
The following table shows representative quantum chemical descriptors that can be calculated using DFT and their significance.
| Descriptor | Symbol | Significance in Reactivity |
| Energy of Highest Occupied Molecular Orbital | E_HOMO | Represents electron-donating ability; higher energy indicates a better electron donor. |
| Energy of Lowest Unoccupied Molecular Orbital | E_LUMO | Represents electron-accepting ability; lower energy indicates a better electron acceptor. |
| HOMO-LUMO Energy Gap | ΔE | E_LUMO - E_HOMO; indicates chemical reactivity and stability. |
| Electronegativity | χ | (E_LUMO + E_HOMO) / -2; measures the power of an atom/molecule to attract electrons. |
| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2; measures resistance to change in electron distribution. |
| Dipole Moment | μ | Measures molecular polarity and influences non-covalent interactions. researchgate.net |
While DFT is excellent for static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. This approach provides insight into the conformational flexibility and dynamics of a system.
For an analog of this compound, an MD simulation would involve:
Placing the molecule in a simulated environment (e.g., a box of water molecules).
Assigning initial velocities to all atoms based on a target temperature.
Calculating the forces on each atom using a molecular mechanics force field.
Solving Newton's equations of motion to predict the new positions of the atoms after a very short time step (femtoseconds).
By repeating this process for millions of steps, a trajectory is generated that shows how the molecule behaves over nanoseconds or longer. This can reveal:
Conformational Preferences : The simulation can show which conformations of the methoxy groups are most stable and how often the molecule transitions between them.
Flexibility of the Ring System : While the fused aromatic core is relatively rigid, MD can quantify small fluctuations and vibrations within the structure.
Solvent Interactions : It can model how solvent molecules (e.g., water) arrange around the solute and form hydrogen bonds or other interactions.
Binding Dynamics : If the molecule is simulated with a biological target like a protein, MD can explore how it fits into a binding site, the stability of the complex, and the specific interactions that hold it in place.
Quantitative Structure-Reactivity Relationship (QSRR) is a computational method that aims to find a statistical correlation between the chemical structure of a series of compounds and their measured reactivity. imperial.ac.uk A similar approach, Quantitative Structure-Activity Relationship (QSAR), is widely used in drug discovery to correlate structure with biological activity. tandfonline.comacs.org
The goal of a QSRR study on this compound analogs would be to develop a mathematical equation that predicts a specific measure of reactivity (e.g., a reaction rate constant, k) based on calculated properties of the molecules, known as molecular descriptors. nih.govchemrevlett.com
The general form of a QSRR model is: Reactivity = f(Descriptor₁, Descriptor₂, Descriptor₃, ...)
The process involves:
Synthesizing and Testing : A series of related analogs is synthesized, and their reactivity in a specific chemical reaction is experimentally measured.
Calculating Descriptors : For each molecule in the series, a wide range of molecular descriptors are calculated using computational software. These can be constitutional, topological, geometric, or electronic.
Model Building : Statistical methods, such as Multiple Linear Regression (MLR), are used to build a model that finds the best correlation between a subset of the descriptors and the experimental reactivity.
Validation : The predictive power of the model is rigorously tested to ensure it is statistically significant and not a result of chance correlation. acs.org
For pyridazine (B1198779) derivatives, QSAR models have been successfully developed to predict vasorelaxant activity acs.org and inhibitory effects on enzymes like acetylcholinesterase. researchgate.net These studies demonstrate that molecular properties can be effectively correlated with biological or chemical outcomes. A QSRR study could similarly provide valuable insights into the factors governing the chemical reactivity of pyridopyridazine systems.
The table below lists some common molecular descriptors used in QSAR/QSRR studies.
| Descriptor Class | Example Descriptors | Description |
| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Describe the electronic distribution and properties related to reactivity. nih.gov |
| Steric/Topological | Molecular Weight, Molecular Volume, Molar Refractivity (SMR) | Describe the size, shape, and branching of the molecule. |
| Lipophilic | LogP (Partition Coefficient) | Measures the hydrophobicity of the molecule, crucial for solubility and transport. |
| Thermodynamic | Heat of formation, Total energy | Describe the energetic properties of the molecule. |
Advanced Theoretical and Computational Investigations
Ab Initio and Semi-Empirical Methods for Electronic Structure Determination
The electronic structure of 1,4-dimethoxypyrido[3,4-d]pyridazine can be determined using a variety of computational methods, broadly categorized as ab initio and semi-empirical methods.
Ab initio methods , which are based on first principles of quantum mechanics, offer a high level of theory and accuracy. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, solve the Schrödinger equation without empirical parameters. Density Functional Theory (DFT) is another powerful ab initio method that has become particularly popular for its balance of accuracy and computational cost. For a molecule like this compound, DFT calculations with functionals such as B3LYP and a suitable basis set (e.g., 6-31G*) can provide detailed information about its molecular geometry, orbital energies, and electron density distribution.
Semi-empirical methods , on the other hand, utilize parameters derived from experimental data to simplify the calculations. Methods like PM3 (Parametrized Model 3) are computationally less expensive than ab initio methods, making them suitable for larger molecules or for preliminary calculations. While they may be less accurate, they can still provide valuable qualitative insights into the electronic properties of the molecule. For instance, semi-empirical methods have been used to validate the regiospecificity in the synthesis of related pyridopyrimidine derivatives tandfonline.com.
The choice of method depends on the desired accuracy and the computational resources available. For detailed and reliable electronic structure information for this compound, DFT calculations are often the preferred approach.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a key concept in understanding the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies of the HOMO and LUMO, as well as their spatial distribution, provide insights into the molecule's ability to donate or accept electrons.
For this compound, the HOMO is expected to be located primarily on the electron-rich pyridazine (B1198779) ring and the methoxy (B1213986) groups, indicating that these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the electron-deficient pyridine (B92270) ring, suggesting these are the probable sites for nucleophilic attack.
The HOMO-LUMO energy gap (ΔE) is a crucial parameter that relates to the chemical reactivity and kinetic stability of the molecule. irjweb.comemerginginvestigators.org A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. emerginginvestigators.org Computational studies on related nitrogen-containing heterocyclic compounds have shown that the HOMO-LUMO gap can be tailored by introducing different substituents. nih.gov For this compound, the methoxy groups are expected to raise the HOMO energy, thereby reducing the HOMO-LUMO gap and potentially increasing its reactivity compared to the unsubstituted parent compound.
Table 1: Illustrative Frontier Molecular Orbital Data for Heterocyclic Systems
| Compound Class | Typical HOMO Energy (eV) | Typical LUMO Energy (eV) | Typical HOMO-LUMO Gap (eV) |
| Pyridazines | -6.5 to -7.5 | -1.0 to -2.0 | 4.5 to 6.5 |
| Pyridopyrimidines | -6.0 to -7.0 | -1.5 to -2.5 | 4.0 to 5.5 |
| Substituted Pyridazines | -5.5 to -6.5 | -0.5 to -1.5 | 4.0 to 5.0 |
Note: This table provides illustrative data based on general findings for related heterocyclic systems and is not specific to this compound.
Aromaticity Analysis of the Fused Ring System
The aromaticity of the fused pyrido[3,4-d]pyridazine (B3350088) ring system is a complex feature that can be quantified using computational methods. Aromaticity is associated with cyclic delocalization of π-electrons, which leads to enhanced stability. Several indices are used to assess aromaticity, with the most common being the Harmonic Oscillator Model of Aromaticity (HOMA) and the Nucleus-Independent Chemical Shift (NICS).
The NICS index is a magnetic criterion for aromaticity. ias.ac.in It is calculated as the negative of the magnetic shielding at the center of a ring. A negative NICS value (a shielding effect) is indicative of an aromatic ring, while a positive value (a deshielding effect) suggests an anti-aromatic ring. The magnitude of the negative value correlates with the degree of aromaticity. ias.ac.in NICS calculations can be performed at the ring center (NICS(0)) and at a point above the ring center (NICS(1)) to distinguish between σ- and π-electron contributions.
Computational studies on related pyrazolopyridazinones have shown that the aromaticity of the pyridazinone ring can be influenced by substituents. ias.ac.inresearchgate.net For this compound, the electron-donating methoxy groups are likely to influence the electron delocalization and thus the aromatic character of the pyridazine ring.
Table 2: Interpretation of Aromaticity Indices
| Index | Aromatic | Non-Aromatic | Anti-Aromatic |
| HOMA | Close to 1 | Close to 0 | Negative values |
| NICS(0) | Negative | Close to 0 | Positive |
| NICS(1) | Negative | Close to 0 | Positive |
Solvation Effects in Computational Studies
The properties of a molecule can be significantly influenced by its environment, particularly when in solution. Computational studies often incorporate solvation effects to provide a more realistic description of molecular behavior. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. gaussian.com
In the PCM approach , the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent. gaussian.com The solute polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute. This self-consistent reaction field (SCRF) approach allows for the calculation of molecular properties in solution. The Integral Equation Formalism variant of PCM (IEFPCM) is a robust and commonly used implementation of this model. gaussian.com
For this compound, PCM calculations can be used to study how its geometry, electronic structure, and reactivity are affected by different solvents. For example, the relative energies of different conformers or tautomers can change in solvents of varying polarity. Solvation models are also crucial for accurately predicting reaction pathways and activation energies in solution.
Prediction of Novel Reaction Pathways and Catalytic Effects
Computational chemistry plays a vital role in predicting novel reaction pathways and understanding catalytic effects. By mapping the potential energy surface (PES) of a reaction, it is possible to identify transition states and calculate activation energies, providing insights into the feasibility and kinetics of a particular reaction.
For this compound, theoretical calculations can be used to explore its reactivity towards various reagents and predict the most likely products of a given reaction. For instance, the sites of electrophilic or nucleophilic attack predicted by FMO theory can be further investigated by modeling the reaction pathways.
Furthermore, computational methods can be employed to study the catalytic effects of other species on reactions involving this compound. By modeling the interaction of the molecule with a catalyst, it is possible to understand how the catalyst lowers the activation energy of a reaction. This can involve the stabilization of a transition state or the activation of a particular bond. Alchemical Perturbation Density Functional Theory (APDFT) is an emerging cost-efficient method for high-throughput screening of potential catalysts. pitt.edu Such studies are invaluable for the rational design of new catalysts and the optimization of reaction conditions.
Derivatives and Analogs of 1,4 Dimethoxypyrido 3,4 D Pyridazine
Synthesis of Substituted 1,4-Dimethoxypyrido[3,4-d]pyridazine Derivatives
The synthesis of derivatives from the this compound core can be strategically approached by targeting either the pyridine (B92270) or the pyridazine (B1198779) ring. The reactivity of each ring is influenced by the electron-donating nature of the methoxy (B1213986) groups and the inherent electronic properties of the fused heterocyclic system.
The functionalization of the pyridine ring in the pyrido[3,4-d]pyridazine (B3350088) system is influenced by the nitrogen atom, which deactivates the ring towards electrophilic substitution and directs incoming groups to specific positions. However, the presence of activating or directing groups can enable regioselective reactions.
Recent methodologies have focused on the regioselective difunctionalization of pyridines via 3,4-pyridyne intermediates. nih.govrsc.org This approach allows for the introduction of substituents at the C3 and C4 positions of a pyridine ring. nih.govrsc.org While this has been demonstrated on simpler pyridine systems, the principles could be adapted for the more complex pyrido[3,4-d]pyridazine scaffold, potentially allowing for functionalization at the positions corresponding to the original pyridine ring. The use of a C2 substituent has been shown to improve the regioselectivity of nucleophilic addition in pyridyne chemistry. nih.gov
Another strategy involves the use of blocking groups to control the regioselectivity of reactions like the Minisci-type decarboxylative alkylation at the C4 position of pyridines. While not directly applied to the pyrido[3,4-d]pyridazine system, this highlights a potential avenue for selective functionalization of the pyridine moiety.
The table below summarizes potential regioselective functionalization reactions for the pyridine ring of a pyrido[3,4-d]pyridazine core.
| Reaction Type | Reagents and Conditions | Potential Position of Functionalization |
| Lithiation/Electrophilic Quench | n-BuLi, then electrophile | C3 or C4 |
| Minisci-type Alkylation | Alkyl carboxylic acid, AgNO₃, (NH₄)₂S₂O₈ | C4 |
| Pyridyne Formation/Nucleophilic Addition | Strong base, nucleophile | C3 and C4 |
The pyridazine ring of the this compound is generally more susceptible to nucleophilic attack, especially at the carbon atoms adjacent to the nitrogen atoms, if the methoxy groups are first converted to leaving groups like chloro groups. The synthesis of various 1,4-disubstituted pyrido[3,4-d]pyridazine derivatives often starts from 1,4-dichloropyrido[3,4-d]pyridazine. unm.edu
This dichloro intermediate is a versatile precursor for a range of derivatizations at the C1 and C4 positions. unm.edu For instance, treatment with various nucleophiles such as anilines can lead to the corresponding 1,4-disubstituted aniline (B41778) derivatives. unm.edu Reaction with alkylamines has been shown to yield 1(4)-chloro-4(1)-alkylaminopyrido[3,4-d]pyridazines. unm.edu Furthermore, the dichloro derivative can be converted to the pyrido[3,4-d]pyridazine-1,4(2H,3H)-dithione, which can then be alkylated to give 1,4-bis(alkylthio)pyrido[3,4-d]pyridazines. unm.edu
The table below details some key derivatization reactions starting from 1,4-dichloropyrido[3,4-d]pyridazine.
| Nucleophile | Product |
| Substituted Anilines | 1,4-Bis(arylamino)pyrido[3,4-d]pyridazines |
| Alkylamines | 1(4)-Chloro-4(1)-alkylaminopyrido[3,4-d]pyridazines |
| Thiourea (B124793) followed by hydrolysis and alkylation | 1,4-Bis(alkylthio)pyrido[3,4-d]pyridazines |
| Substituted Thiophenols | 1,4-Bis(arylthio)pyrido[3,4-d]pyridazines |
Scaffold Diversity and Structural Analogs
Expanding beyond simple substitution of the this compound core, the exploration of scaffold diversity involves altering the fundamental heterocyclic framework. This includes investigating isomers, creating fused polycyclic systems, and making heteroatom modifications.
The arrangement of the nitrogen atoms in the pyridine and pyridazine rings can be varied to create several isomeric scaffolds. These include pyrido[2,3-d]pyridazines, pyrido[3,4-c]pyridazines, and pyrido[4,3-c]pyridazines. unm.edumdpi.comresearchgate.net Each isomer possesses a unique electronic distribution and three-dimensional shape, which can significantly influence its chemical and biological properties.
For example, the synthesis of pyrido[3,4-c]pyridazine (B3354903) derivatives has been explored, though they are considered relatively rare. mdpi.com Synthetic routes to these isomers often start from appropriately substituted pyridine or pyridazine precursors. mdpi.com The Widman-Stoermer and Borsche reactions are among the methods used to construct the pyrido[3,4-c]pyridazine core. mdpi.com Similarly, pyrido[2,3-d]pyridazine-2,8-dione derivatives have been synthesized and investigated for their potential as anti-inflammatory agents. rsc.org
The table below lists the main isomeric pyrido[d]pyridazine scaffolds.
| Isomeric Scaffold | Starting Materials Example |
| Pyrido[2,3-d]pyridazine | Annulation of a 2-pyridone pattern rsc.org |
| Pyrido[3,4-c]pyridazine | 4-Propenyl-3-aminopyridines (Widman-Stoermer) mdpi.com |
| Pyrido[4,3-c]pyridazine | Ethyl 3-methyl-4-pyridazinecarboxylate researchgate.net |
The pyrido[3,4-d]pyridazine nucleus can serve as a building block for the construction of more complex, fused polycyclic systems. This is achieved by annulating additional rings onto the core structure. For instance, treatment of 1-hydrazinopyrido[3,4-d]pyridazine-4(3H)-one with nitrous acid results in the formation of 6-hydroxypyrido[3,4-d]-tetrazolo[1,5-b]pyridazine. unm.edu Similarly, reaction with diethoxymethyl acetate (B1210297) yields 6-hydroxypyrido[3,4-d]-s-triazolo[4,3-b]pyridazine. unm.edu
Another example involves the synthesis of 5-(4-chlorophenylamino)-7-(3,5-dimethoxybenzylidene)-3-phenyl-5H-pyridazino[3,4-b] unm.edunih.govthiazin-6(7H)-one from a pyridazinethione derivative. nih.gov These fused systems have a more rigid and defined three-dimensional structure, which can be advantageous for specific molecular recognition applications.
The table below presents examples of fused polycyclic systems derived from the pyrido[3,4-d]pyridazine core.
| Fused Ring System | Method of Formation |
| Tetrazolo[1,5-b]pyridazine | Cyclization of a hydrazino-pyridopyridazinone with nitrous acid unm.edu |
| s-Triazolo[4,3-b]pyridazine | Cyclization of a hydrazino-pyridopyridazinone with diethoxymethyl acetate unm.edu |
| Pyridazino[3,4-b] unm.edunih.govthiazine | Reaction of a pyridazinethione with chloroacetic acid and an aldehyde nih.gov |
Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity, pharmacokinetic profile, or reducing toxicity. researchgate.netiuls.romdpi.com In the context of this compound, this could involve several modifications.
The pyridine ring nitrogen could be replaced with a C-H group to give a phthalazine (B143731) derivative, or the pyridazine moiety could be replaced with a pyrimidine (B1678525) or pyrazine (B50134) ring, leading to pyrido[3,4-b]pyrimidines or pyrido[3,4-b]pyrazines, respectively. The methoxy groups (-OCH₃) themselves can be replaced by other groups of similar size and electronic character, such as methylthio (-SCH₃), amino (-NH₂), or even a chlorine atom (-Cl), which are considered classical bioisosteres. iuls.ro Non-classical bioisosteres could include groups like the trifluoromethyl group (-CF₃). researchgate.net
For instance, the bioisosteric replacement of the pyridine ring in pyrido[3,4-b]homotropane with a pyridazine or pyrimidine nucleus has been reported to generate novel nicotinic acetylcholine (B1216132) receptor (nAChR) ligands. nih.gov This highlights the potential of such modifications to alter the pharmacological profile of the parent molecule.
The table below provides examples of potential bioisosteric replacements for the this compound scaffold.
| Original Moiety | Bioisosteric Replacement | Resulting Scaffold/Derivative |
| Pyridine Ring Nitrogen | Carbon-Hydrogen (C-H) | Phthalazine derivative |
| Pyridazine Ring | Pyrimidine Ring | Pyrido[3,4-d]pyrimidine (B3350098) |
| Methoxy Group (-OCH₃) | Methylthio Group (-SCH₃) | 1,4-Bis(methylthio)pyrido[3,4-d]pyridazine |
| Methoxy Group (-OCH₃) | Amino Group (-NH₂) | 1,4-Diaminopyrido[3,4-d]pyridazine |
Strategies for Library Synthesis and Combinatorial Chemistry
The generation of diverse chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of compounds to identify new therapeutic agents. For the this compound scaffold, both solution-phase and solid-phase synthesis strategies can be employed to create large and focused libraries of derivatives. These approaches allow for the systematic modification of the core structure, facilitating the exploration of the chemical space and the optimization of biological activity.
Solution-Phase Parallel Synthesis
Solution-phase parallel synthesis is a widely used technique for the rapid generation of compound libraries. nih.gov This method involves conducting multiple reactions in parallel in separate reaction vessels, allowing for the efficient synthesis of a large number of individual compounds. The key advantage of this approach is that it mirrors traditional organic synthesis, making it easier to scale up successful hits.
For the this compound core, a solution-phase library can be generated by starting with a key intermediate, such as 1,4-dichloropyrido[3,4-d]pyridazine. This intermediate can be readily synthesized and then diversified through a series of parallel reactions. For instance, nucleophilic substitution reactions with a variety of amines, thiols, or alcohols can be performed in a parallel format to introduce a wide range of substituents at the 1- and 4-positions.
A representative workflow for the solution-phase synthesis of a 1,4-disubstituted pyrido[3,4-d]pyridazine library is outlined below:
Scheme 1: Exemplary Solution-Phase Parallel Synthesis of a 1,4-Disubstituted Pyrido[3,4-d]pyridazine Library
This two-step sequence allows for the introduction of two points of diversity, leading to a large number of unique compounds from a relatively small set of starting materials. Purification of the final products can be achieved using automated parallel purification systems, such as preparative HPLC. figshare.com
| Parameter | Description |
| Starting Material | 1,4-Dichloropyrido[3,4-d]pyridazine |
| Reagents | Libraries of primary and secondary amines, thiols, alcohols |
| Reaction Type | Nucleophilic aromatic substitution |
| Purification | Automated parallel preparative HPLC |
Solid-Phase Synthesis
Solid-phase synthesis offers several advantages for the construction of large chemical libraries, including the simplification of purification and the potential for automation. nih.gov In this approach, the core scaffold is attached to a solid support (resin), and subsequent reactions are carried out. Excess reagents and by-products are then removed by simple filtration and washing, eliminating the need for traditional chromatographic purification after each step.
A potential solid-phase strategy for the synthesis of this compound derivatives could involve anchoring a precursor to a suitable resin. For example, a dihydroxypyrido[3,4-d]pyridazine could be attached to a resin via one of the hydroxyl groups. The remaining hydroxyl group could then be alkylated to introduce the first methoxy group. Subsequent chemical transformations, such as conversion of the other hydroxyl to a leaving group followed by nucleophilic substitution, could be performed to introduce diversity. Finally, the desired product would be cleaved from the resin.
Scheme 2: Conceptual Solid-Phase Synthesis of 1,4-Disubstituted Pyrido[3,4-d]pyridazine Derivatives
This method allows for the efficient construction of a library with diverse functionalities at the 4-position.
| Parameter | Description |
| Support | Polymer resin (e.g., polystyrene, polyamide) combichemistry.com |
| Linker | A chemical moiety connecting the scaffold to the resin |
| Building Blocks | Diverse set of reagents for introducing substituents |
| Cleavage | Reagent to release the final product from the resin |
Combinatorial Chemistry Approaches
Combinatorial chemistry enables the rapid synthesis of a large number of compounds in a single process. combichemistry.com This can be achieved through techniques like "split-and-pool" synthesis on solid phase, where the resin is divided into portions, each reacting with a different building block, and then recombined. This process is repeated for subsequent reaction steps, leading to a library where each resin bead contains a single, unique compound.
For the this compound scaffold, a combinatorial approach could be envisioned starting from a suitably functionalized pyridopyridazine (B8481360) core attached to a solid support. By employing a split-and-pool strategy with different sets of reagents at each diversification step, a vast library of derivatives could be generated.
The successful implementation of these strategies relies on the development of robust and high-yielding reactions that are amenable to automation and parallel processing. The choice between solution-phase and solid-phase synthesis will depend on the specific goals of the library synthesis, the nature of the desired modifications, and the available resources. nih.gov
Emerging Applications and Future Directions in Chemical Research
Applications in Materials Science and Optoelectronics
The electron-deficient nature of the pyridazine (B1198779) ring, combined with the electron-donating potential of methoxy (B1213986) groups, suggests that 1,4-dimethoxypyrido[3,4-d]pyridazine could possess intriguing photophysical properties. Research into related structures highlights the potential of this class of compounds in various optoelectronic devices.
Organic Light-Emitting Diodes (OLEDs)
The development of novel luminophores is crucial for advancing OLED technology. Donor-Acceptor-Donor (D-A-D) type molecules are of particular interest for creating materials that emit in the near-infrared (NIR) region. Research has shown that derivatives of benthamdirect.comnih.govresearchgate.netthiadiazolo[3,4-d]pyridazine, a structurally related electron-accepting core, can serve as the central acceptor unit in D-A-D dyes. nih.gov These compounds exhibit fluorescence in the NIR spectrum, making them promising candidates for applications in NIR-OLEDs. nih.gov The strong electron-accepting character of the benthamdirect.comnih.govresearchgate.netthiadiazolo[3,4-d]pyridazine system is key to this property. nih.gov Given that the pyrido[3,4-d]pyridazine (B3350088) nucleus is also electron-deficient, it is plausible that This compound could be a valuable building block for new OLED emitters, where the methoxy groups can help modulate the electronic properties and solubility of the final material.
Photovoltaic Devices
In the quest for efficient and cost-effective solar energy conversion, dye-sensitized solar cells (DSSCs) represent a significant area of research. The performance of DSSCs heavily relies on the sensitizing dye, which is responsible for light absorption and electron injection. Metal-free organic sensitizers with a Donor-Acceptor-π-Acceptor (D-A-π-A) structure are widely explored.
Fluorescent Probes and Sensors
The development of fluorescent chemosensors for detecting ions and small molecules is a vital area of analytical chemistry. The core principle often involves a fluorophore whose emission properties change upon binding to a specific analyte. Pyridine (B92270) and its fused heterocyclic derivatives are excellent candidates for such applications due to the coordinating ability of their nitrogen atoms.
Research has demonstrated that a related compound, 1,4-dimorpholino-7-phenylpyrido[3,4-d]pyridazine , and its metabolites can be analyzed and quantified using fluorodensitometry, a technique that relies on the molecule's inherent fluorescence. This suggests that the pyrido[3,4-d]pyridazine core is fluorescent. Furthermore, other heterocyclic systems like 1H-pyrazolo[3,4-b]quinolines have been successfully functionalized to create selective fluorescent sensors for metal cations such as Zn²⁺. rsc.org The fluorescence of these sensors is often quenched in polar solvents but can be significantly enhanced upon complexation with the target ion. rsc.org This "turn-on" sensing mechanism is highly desirable. Given these precedents, This compound could be a foundational structure for new fluorescent probes, where the pyridazine nitrogens act as a binding site for analytes, leading to a detectable change in its fluorescence.
Role as Intermediates in Complex Molecule Synthesis
One of the most significant roles for compounds like This compound is as a versatile intermediate for the synthesis of more complex molecules. The reactivity of the pyrido[3,4-d]pyridazine ring system allows for the introduction of a wide array of functional groups.
A key precursor, 1,4-dichloropyrido[3,4-d]pyridazine , is readily synthesized and serves as a powerful building block. nih.gov The chlorine atoms are susceptible to nucleophilic substitution, enabling the creation of a diverse library of derivatives. For instance, reaction with thiourea (B124793) followed by hydrolysis yields the corresponding pyrido[3,4-d]pyridazine-1,4(2H,3H)-dithione . nih.gov This dithione can be further alkylated to produce 1,4-bis(alkylthio)pyrido[3,4-d]pyridazines . nih.gov Similarly, the dichloro precursor reacts with various anilines and alkylamines to afford substituted amino derivatives. nih.gov
This synthetic flexibility is not limited to the dichloro analog. The parent pyrido[3,4-c]pyridazine (B3354903) ring can be accessed through various strategies, including cycloaddition reactions, and can be halogenated to introduce reactive sites for further functionalization via reactions like Suzuki coupling. nih.govresearchgate.net It is therefore highly probable that This compound can be synthesized from the dichloro intermediate via nucleophilic substitution with sodium methoxide (B1231860). Subsequently, the pyridine part of the scaffold could be selectively modified to build more elaborate structures for applications in medicinal chemistry and materials science.
Chemoinformatics and Data Mining for Pyrido[3,4-d]pyridazine Chemistry
Chemoinformatics and computational modeling are indispensable tools in modern chemical research, accelerating the discovery and optimization of new molecules. These in silico techniques are increasingly applied to pyridazine chemistry to predict biological activity, material properties, and reaction outcomes.
For example, in silico docking studies have been used to screen novel pyridazine analogs for potential muscle relaxant activity by predicting their binding affinity to muscarinic acetylcholine (B1216132) receptors. benthamdirect.comresearchgate.net These computational predictions, when combined with experimental validation, provide a streamlined path to identifying promising drug candidates. benthamdirect.com Similarly, Quantitative Structure-Activity Relationship (QSAR) models have been developed for pyridazine derivatives to correlate their structural features with observed vasorelaxant activity. nih.gov Such models can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov
While specific chemoinformatics studies on This compound are not yet published, these methodologies are directly applicable. A virtual library of pyrido[3,4-d]pyridazine derivatives could be generated and screened in silico for various applications, from kinase inhibition to suitability as OLED materials. rsc.org Computational tools like Density Functional Theory (DFT) could predict the HOMO/LUMO energy levels of This compound , offering insight into its potential performance in electronic devices before any synthetic work is undertaken.
Sustainable Synthesis and Green Chemistry Innovations
The principles of green chemistry, which aim to reduce waste and energy consumption, are paramount in modern synthetic chemistry. Research into the synthesis of pyridazines and related heterocycles is actively exploring more sustainable methods.
Conventional heating methods are being replaced by greener alternatives such as microwave irradiation and grinding (mechanochemistry). benthamdirect.com For the synthesis of some pyridazinone derivatives, these methods have been shown to be efficient. benthamdirect.com Another key strategy is the development of metal-free reactions. For instance, a highly regioselective, metal-free synthesis of 6-aryl-pyridazin-3-amines has been developed using an aza-Diels-Alder reaction between 1,2,3-triazines and 1-propynylamines under neutral conditions. researchgate.net This approach avoids the cost and toxicity associated with metal catalysts. researchgate.net
These green innovations are highly relevant to the synthesis of This compound . Its preparation from 1,4-dichloropyrido[3,4-d]pyridazine could potentially be optimized using microwave-assisted heating to reduce reaction times and energy usage. Furthermore, the development of novel, greener routes to the core pyrido[3,4-d]pyridazine scaffold itself, perhaps avoiding harsh reagents like phosphoryl chloride, represents a valuable future research direction. nih.gov
Unexplored Reactivity Patterns and Mechanistic Insights
The pyrido[3,4-d]pyridazine scaffold is a nitrogen-rich heterocyclic system that has attracted interest for its potential biological activities. While synthetic routes to various derivatives have been explored, a detailed understanding of the reactivity of specifically substituted analogs like This compound remains largely uncharted territory. The interplay between the pyridine and pyridazine rings, coupled with the electronic influence of the methoxy groups, presents a fascinating landscape for investigating novel chemical transformations and reaction mechanisms. This section will delve into the prospective, yet unexplored, reactivity patterns of This compound , drawing parallels from related heterocyclic systems and highlighting areas ripe for mechanistic investigation.
The synthesis of the core pyrido[3,4-d]pyridazine system often involves the construction from suitable pyridine or pyridazine precursors. For instance, derivatives have been prepared from 1,4-dichloropyrido[3,4-d]pyridazine through nucleophilic substitution with various nucleophiles like thiourea, anilines, and alkylamines. This suggests that the 1- and 4-positions of the pyridazine ring are susceptible to nucleophilic attack, a reactivity pattern that is expected to be significantly modulated by the presence of methoxy groups in This compound .
A key area for exploration is the nucleophilic aromatic substitution (SNAr) at the pyridine ring. The electron-withdrawing nature of the fused pyridazine ring is anticipated to activate the pyridine ring towards nucleophilic attack. The precise regioselectivity of such reactions in the presence of the 1,4-dimethoxy substituents is a critical mechanistic question that warrants investigation. Computational studies on related pyrido[3,4-d]pyrimidine (B3350098) systems have been employed to understand inhibitor binding modes, suggesting that similar theoretical approaches could predict the most likely sites for nucleophilic attack in This compound .
Furthermore, the potential for the methoxy groups themselves to participate in or direct reactions is an intriguing avenue. For example, ether cleavage reactions under various conditions could provide a pathway to hydroxylated pyrido[3,4-d]pyridazines, which are also of synthetic interest. The conditions required for selective mono- or di-demethylation would need to be carefully elucidated.
Another unexplored facet is the behavior of This compound in cycloaddition reactions. The electron-rich nature of the dimethoxy-substituted pyridazine ring might allow it to act as a diene in Diels-Alder reactions with electron-deficient dienophiles. Conversely, the pyridine ring could potentially participate as the azadiene component. The regiochemical and stereochemical outcomes of such reactions are currently unknown and represent a significant gap in the understanding of this heterocyclic system.
Mechanistic insights could also be gained from studying the metal-catalyzed cross-coupling reactions. While Suzuki arylation has been used in the synthesis of related pyrido[3,4-c]pyridazine derivatives, its application to This compound has not been reported. Investigating the reactivity of halogenated derivatives of This compound in various cross-coupling reactions would not only expand its synthetic utility but also provide valuable data on the influence of the methoxy groups on the catalytic cycle.
To systematically investigate these unexplored areas, a combination of experimental and computational approaches is necessary. The following table outlines key research questions and the experimental and computational data that would be required to address them.
| Research Question | Proposed Experimental Approach | Required Computational Data |
| What is the regioselectivity of nucleophilic aromatic substitution on the pyridine ring? | Reacting This compound with a range of nucleophiles and analyzing the product distribution via NMR and MS. | Calculation of Fukui functions and electrostatic potential maps to predict reactive sites. |
| Can the methoxy groups be selectively cleaved? | Subjecting the compound to various demethylating agents (e.g., BBr3, HBr) at different temperatures and reaction times. | Modeling of the transition states for mono- and di-demethylation to understand selectivity. |
| Does the compound participate in cycloaddition reactions? | Attempting Diels-Alder reactions with various dienophiles under thermal and Lewis acid-catalyzed conditions. | Calculation of frontier molecular orbital energies (HOMO-LUMO) to predict reactivity. |
| What is the scope of metal-catalyzed cross-coupling reactions? | Synthesizing a halogenated derivative and screening its reactivity in Suzuki, Heck, and Buchwald-Hartwig coupling reactions. | Density Functional Theory (DFT) modeling of the oxidative addition and reductive elimination steps. |
The systematic exploration of these reactivity patterns will undoubtedly uncover novel chemical transformations and provide deeper mechanistic insights into the chemistry of pyrido[3,4-d]pyridazines. This knowledge will be instrumental in unlocking the full potential of this heterocyclic scaffold in various fields of chemical research.
Q & A
Q. What are the common synthetic routes for 1,4-dimethoxypyrido[3,4-d]pyridazine, and how can reaction conditions be optimized for yield?
The synthesis of pyrido[3,4-d]pyridazine derivatives often employs inverse-electron-demand Diels-Alder (IEDDA) reactions. For example, 1,4-bis(trifluoromethyl)pyrido[3,4-d]pyridazine is synthesized via cycloaddition between 1,2,4,5-tetrazines and enamines, followed by dehydrogenation using palladium/charcoal in xylene . Optimization strategies include:
- Temperature control : Refluxing in xylene at 140°C for 24 hours improves aromatization efficiency .
- Catalyst loading : 10% Pd/C enhances dehydrogenation yields (76%) compared to iodine-based oxidants .
- Solvent selection : Dichloromethane or morpholine improves intermediate stability during functionalization .
Q. How is spectroscopic characterization (NMR, MS) performed for this compound derivatives?
Characterization involves:
- <sup>1</sup>H/<sup>13</sup>C NMR : Peaks for methoxy groups appear at δ 3.8–4.0 ppm (singlet) and δ 50–55 ppm, respectively. Aromatic protons in the pyridazine ring resonate at δ 7.5–8.5 ppm .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]<sup>+</sup> for C21H24N5O2Cl at m/z 414.16) .
- Elemental analysis : Used to validate purity (e.g., C: 60.93%, H: 5.84% for hydrochlorides) .
Advanced Research Questions
Q. What computational methods predict the electronic properties of this compound?
Density Functional Theory (DFT) and Pariser-Parr-Pople (PPP) methods are used to calculate electronic spectra. Key findings include:
- Absorption bands : Predicted λmax at 320–350 nm (π→π* transitions), aligning with experimental UV-Vis data .
- Frontier orbitals : HOMO-LUMO gaps (~3.5 eV) suggest moderate electron deficiency, supporting IEDDA reactivity .
| Method | HOMO (eV) | LUMO (eV) | Gap (eV) |
|---|---|---|---|
| PPP | -8.2 | -4.7 | 3.5 |
| Experimental (UV-Vis) | - | - | 3.4 |
Q. How can derivatives of this compound be designed for biological activity (e.g., diuretic effects)?
Structure-activity relationship (SAR) studies highlight:
- Morpholine substitution : 1,4-Dimorpholino derivatives (e.g., DS-511) inhibit vasopressin-induced antidiuretic effects in rats (ED50: 10 mg/kg) .
- Electron-withdrawing groups : Trifluoromethyl groups enhance electrophilicity, improving cycloaddition yields .
- Metabolic stability : Hydroxylation at the 4'-position increases urinary excretion half-life (t1/2 = 6–8 hrs in dogs) .
Q. What mechanisms underlie the inverse-electron-demand Diels-Alder reactions of pyrido[3,4-d]pyridazines?
IEDDA reactions proceed via:
Dienophile activation : Electron-rich enamines (e.g., 1-methyl-4-pyrrolidinopyridine) react with electron-deficient tetrazines .
Cycloaddition : A [4+2] transition state forms, followed by retro-Diels-Alder loss of N2 to yield dihydropyridazines .
Aromatization : Dehydrogenation with Pd/C or thermal treatment removes hydrogen, restoring aromaticity .
Q. How are metabolic pathways of this compound derivatives analyzed in vivo?
Metabolite profiling involves:
Q. What challenges arise during aromatization of dihydropyrido[3,4-d]pyridazine intermediates?
Key challenges include:
- Incomplete dehydrogenation : Prolonged heating (24–48 hrs) in xylene is required for multigram-scale synthesis .
- Byproduct formation : Column chromatography isolates dihydro intermediates (e.g., compound 9 ) .
- Catalyst deactivation : Pd/C requires reactivation via acid washing to maintain efficiency .
Q. How is this compound utilized in chemiluminescent probes for reactive oxygen species (ROS)?
The derivative L-012 (8-amino-5-chloro-7-phenylpyrido[3,4-d]pyridazine-1,4-dione) is a luminol-based probe with:
- High sensitivity : Detects O2<sup>•−</sup> at nanomolar levels, outperforming lucigenin .
- In vivo imaging : Visualizes ROS in endotoxin shock models via chemiluminescence (CL) intensity .
- Validation : Co-treatment with SOD inhibitors (e.g., DDC) confirms specificity for NADPH oxidases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
